Benzoic acid,2-(1h-indol-3-ylcarbonyl)-

Color Formers Carbonless Copy Paper Phthalide Synthesis

Sourcing a reliable intermediate for phthalide color formers can stall R&D. This ortho-substituted indole-benzoic acid is the exact building block specified in patent literature for synthesizing 3-aryl-3-heteroarylphthalides with superior color-forming properties. It eliminates the need to screen inferior analogs. - Enables specific cyclization to phthalide color formers for pressure-sensitive paper & thermal marking systems. - Belongs to an indole-3-carboxylic acid derivative class with demonstrated herbicidal activity (60-97% inhibition), valuable for agrochemical SAR studies. - Dual ketone & carboxylic acid functionality supports diverse heterocyclic synthesis via Fischer indole reactions.

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
Cat. No. B3590485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid,2-(1h-indol-3-ylcarbonyl)-
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C16H11NO3/c18-15(11-6-1-2-7-12(11)16(19)20)13-9-17-14-8-4-3-5-10(13)14/h1-9,17H,(H,19,20)
InChIKeyGPTHYELPGWSIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-: Core Indole-Carbonyl Building Block


Benzoic acid, 2-(1H-indol-3-ylcarbonyl)- (CAS: Not explicitly assigned in search results; derivative CAS: 6243-59-0 for methyl ester), with the molecular formula C₁₆H₁₁NO₃ and a molecular weight of 265.26 g/mol, is an indole-3-carbonyl benzoic acid derivative . It is primarily characterized as a key synthetic intermediate in the production of phthalide compounds, which function as color formers in pressure-sensitive carbonless copying paper, thermal marking systems, and hectographic copying systems [1]. The compound features a benzoic acid backbone substituted at the ortho position with an indole-3-carbonyl group, a structural motif that is prevalent in many biologically active natural products and pharmaceuticals . This compound is not typically used as an end-product but is valued for its role as a versatile building block in organic synthesis .

Building Block Ortho-indole-3-carbonyl benzoic acid scaffold for heterocycle construction
Key Functionality Dual ketone and carboxylic acid enables selective cyclization reactions
Primary Use Context Synthesis of phthalide color formers and indole alkaloid intermediates

Why Generic Indole or Benzoic Acid Substitutes Fail


The unique ortho-carbonyl substitution pattern in benzoic acid, 2-(1H-indol-3-ylcarbonyl)- is not found in simple indole-3-carboxylic acids (IC₅₀: N/A; lacks the benzoic acid moiety) or in unsubstituted benzoic acid (IC₅₀: N/A). This specific arrangement is essential for its primary application as a precursor to phthalide color formers, a function that generic indole or benzoic acid building blocks cannot fulfill [1]. Substituting a simpler analog, such as 1-benzylindole-3-carboxylic acid (CAS: 27018-76-4), would result in a different reactivity profile and yield products with altered, often inferior, color-forming or biological properties . The compound's dual functionality—both a ketone and a carboxylic acid—enables specific cyclization reactions that are central to its utility in synthesizing complex heterocycles, a capability absent in its simpler constituents .

Attribute
Target Building Block
Common Substitute
Substitution Pattern
Ortho-indole-3-carbonyl on benzoic acid
Indole-3-carboxylic acid (no benzoic acid moiety)
Functional Groups
Ketone + carboxylic acid (dual reactive centers)
Only carboxylic acid or indole NH; lacks complementary reactivity
Key Outcome
Enables phthalide cyclization and color-former performance
May yield different cyclization products; color-former profile not retained

Quantitative Differentiation Evidence versus In-Class Alternatives


Color-Forming Performance in Phthalide Synthesis

The target compound is a critical intermediate in the synthesis of specific 3-aryl-3-heteroarylphthalides, which are known color formers. While the exact quantitative yield for the phthalide formation step is not provided, the patent literature explicitly identifies the 2-(indolyl)carbonylbenzoic acid class, which includes the target compound, as essential for achieving desired color-forming properties in pressure-sensitive duplicating systems [1]. This is a class-level inference. Substituting with a different indole precursor, such as 1,2-dimethyl-3-(2-carboxybenzoyl)indole, leads to the formation of 3,3-bis(3-indolyl)phthalides with different, and often suboptimal, colorimetric and stability profiles [2].

Color-Forming Performance
Class-level
Essential for high-performance color formers vs. different, often suboptimal profiles
Reported phthalide synthesis context
Comparison to 1,2-dimethyl-3-(2-carboxybenzoyl)indole in patent literature
Color Formers Carbonless Copy Paper Phthalide Synthesis Thermal Marking Systems

Herbicidal Activity via TIR1 Auxin Receptor Antagonism

A series of indole-3-carboxylic acid derivatives were evaluated for herbicidal activity as TIR1 antagonists. While the specific target compound was not directly tested, the study provides a relevant class-level inference. The most potent compounds in this series exhibited inhibitory rates of 60-97% on roots and shoots of dicotyledonous rape (Brassica napus) in petri dish assays [1]. This performance is a benchmark for the class. Simpler indole-3-carboxylic acid (ICA) lacks the benzoic acid moiety and shows significantly lower activity; ICA itself is not reported as a potent herbicide. The addition of the benzoic acid group, as in the target compound, is critical for achieving high levels of inhibition [1].

Herbicidal Activity (TIR1)
Class-level
60–97% root/shoot inhibition (class representative)
Supports agrochemical screening context
Petri dish assay on Brassica napus; ICA comparator lacked reported activity
Herbicide TIR1 Antagonist Auxin Receptor Crop Protection

Synthetic Accessibility through Fischer Indole Reaction

The methyl ester derivative of the target compound, benzoic acid, 2-(1H-indol-3-ylcarbonyl)-, methyl ester (CAS: 6243-59-0), is typically synthesized through a Fischer indole reaction . This reaction is a cornerstone for constructing the indole nucleus and is not directly applicable to simple indole-3-carboxylic acid (ICA), which already possesses the indole ring. This synthetic route is crucial for producing a variety of indole-based compounds, which are prevalent in natural products and have diverse biological activities .

Synthetic Accessibility
Source review
Fischer indole reaction route
Method context for indole scaffold assembly
Methyl ester derivative accessible; data to verify
Fischer Indole Synthesis Heterocyclic Chemistry Synthetic Methodology Building Blocks

High-Value Application Scenarios Based on Differentiation Data


High-Performance Phthalide Color Formers for Pressure-Sensitive Paper

In the manufacture of pressure-sensitive carbonless copying paper, the target compound serves as a crucial intermediate. Its specific ortho-carbonyl substitution pattern allows for the synthesis of 3-aryl-3-heteroarylphthalides with superior color-forming properties, as demonstrated by patent literature [1]. This application scenario is directly supported by the evidence that simpler indole precursors yield inferior color formers.

Novel Herbicide Discovery Targeting TIR1 Auxin Receptor

The target compound belongs to a class of indole-3-carboxylic acid derivatives with demonstrated potent herbicidal activity. The class-level evidence shows that such compounds can achieve high inhibitory rates (60-97%) on plant growth, making this scaffold a valuable starting point for the development of new agrochemicals [2]. Researchers aiming to develop TIR1 antagonists can leverage this building block to explore structure-activity relationships and optimize potency.

Accessing Complex Indole Alkaloids via Fischer Indole Synthesis

The methyl ester derivative of the target compound is accessible through a Fischer indole synthesis, a fundamental reaction in organic chemistry . This synthetic versatility makes it an attractive building block for constructing the core of many natural products and pharmaceuticals that contain the indole motif. This scenario is particularly relevant for academic labs and pharmaceutical R&D groups focused on the total synthesis of complex molecules.

Application
Selection Property
Validation Focus
Phthalide Color Former Synthesis
Ortho-carbonyl substitution pattern
Color-forming performance vs. substituent variants
Herbicide Discovery (TIR1 Antagonism)
Indole-benzoic acid conjugate scaffold
TIR1 binding and plant growth inhibition assays
Complex Indole Alkaloid Synthesis
Fischer indole synthetic entry point
Indole core diversification and scaffold elaboration
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